molecular formula C16H21BrN2O2 B12627214 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione CAS No. 919477-12-6

5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione

Cat. No.: B12627214
CAS No.: 919477-12-6
M. Wt: 353.25 g/mol
InChI Key: DVEQXCZQEGBGRG-UHFFFAOYSA-N
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Description

5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a bromophenyl group and a pentyl chain attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione typically involves the reaction of 4-bromophenylacetic acid with pentylamine to form an intermediate, which is then cyclized to produce the final imidazolidine-2,4-dione structure. The reaction conditions often include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or carboxylic acids.

    Reduction: The imidazolidine ring can be reduced to form imidazolidines or other reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide or sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group can yield bromophenyl ketones, while substitution reactions can produce a variety of substituted imidazolidine derivatives.

Mechanism of Action

The mechanism of action of 5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The imidazolidine ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(4-Bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione is unique due to its specific combination of the bromophenyl group and the imidazolidine ring, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

919477-12-6

Molecular Formula

C16H21BrN2O2

Molecular Weight

353.25 g/mol

IUPAC Name

5-[2-(4-bromophenyl)ethyl]-5-pentylimidazolidine-2,4-dione

InChI

InChI=1S/C16H21BrN2O2/c1-2-3-4-10-16(14(20)18-15(21)19-16)11-9-12-5-7-13(17)8-6-12/h5-8H,2-4,9-11H2,1H3,(H2,18,19,20,21)

InChI Key

DVEQXCZQEGBGRG-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)Br

Origin of Product

United States

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